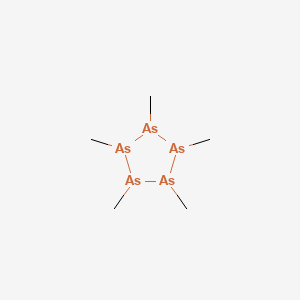
Pentamethylpentaarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylpentaarsolane is an organoarsenic compound with the molecular formula C5H15As5. It is a member of the pentaarsolane family, characterized by a five-membered ring structure with arsenic atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylpentaarsolane typically involves the reaction of trimethylarsine with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene. The reaction mixture is then heated to facilitate the formation of the this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pentamethylpentaarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The methyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and methylated arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Scientific Research Applications
Pentamethylpentaarsolane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of pentamethylpentaarsolane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Trimethylarsine: A simpler organoarsenic compound with three methyl groups attached to arsenic.
Tetramethyldiarsine: Contains two arsenic atoms with four methyl groups.
Hexamethyltriarsine: A more complex compound with three arsenic atoms and six methyl groups.
Uniqueness
Pentamethylpentaarsolane is unique due to its five-membered ring structure with five arsenic atoms, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds.
Properties
CAS No. |
20550-47-4 |
|---|---|
Molecular Formula |
C5H15As5 |
Molecular Weight |
449.78 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylpentaarsolane |
InChI |
InChI=1S/C5H15As5/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3 |
InChI Key |
GMHLPJAAPGETGW-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1[As]([As]([As]([As]1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















